molecular formula C9H5Br2NO2 B6153304 4,6-dibromo-1H-indole-2-carboxylic acid CAS No. 144579-97-5

4,6-dibromo-1H-indole-2-carboxylic acid

Cat. No.: B6153304
CAS No.: 144579-97-5
M. Wt: 318.9
InChI Key:
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Description

4,6-dibromo-1H-indole-2-carboxylic acid is a brominated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of an indole ring substituted with bromine atoms at positions 4 and 6, and a carboxylic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives. One common method is the bromination of 1H-indole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-dibromo-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dibromo-1H-indole-2-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-indole-2-carboxylic acid
  • 6-bromo-1H-indole-2-carboxylic acid
  • 4,6-dichloro-1H-indole-2-carboxylic acid

Uniqueness

4,6-dibromo-1H-indole-2-carboxylic acid is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its mono-brominated or chlorinated counterparts . The dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

CAS No.

144579-97-5

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.9

Purity

95

Origin of Product

United States

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